An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxybenzoic Acid
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-methoxybenzoic acid, a key intermediate in various pharmaceutical and agrochemical applications. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.
Core Physical and Chemical Properties
4-Fluoro-2-methoxybenzoic acid is an organic aromatic compound, appearing as a white to off-white crystalline solid under standard conditions.[1][2][3] Its structure consists of a benzoic acid backbone substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.
Quantitative Physical Data
The physical properties of 4-Fluoro-2-methoxybenzoic acid are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1][2][4] |
| Molecular Weight | 170.14 g/mol | [1][2][4] |
| Melting Point | 134 - 139 °C | [1][2] |
| Boiling Point | 93 °C at 10 Torr | [2] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.03 ± 0.10 | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility in Water | Sparingly soluble | [3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like 4-Fluoro-2-methoxybenzoic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered 4-Fluoro-2-methoxybenzoic acid is introduced into a glass capillary tube, which is sealed at one end.[1][2] The tube is gently tapped to pack the sample to a height of 1-2 mm.[1][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).
-
Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[1] A preliminary rapid heating can be done to find an approximate melting point, followed by a more careful determination with a slower heating rate (around 1-2°C per minute) near the expected melting point.[2]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is reported as the melting point.[2][5]
Boiling Point Determination at Reduced Pressure
Since the boiling point of 4-Fluoro-2-methoxybenzoic acid is provided at a reduced pressure (10 Torr), this indicates that the compound may decompose at its atmospheric boiling point.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity (at least 5 mL) of the substance is placed in a distillation flask with a few boiling chips.[6][7] The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser to accurately measure the vapor temperature.[7]
-
Pressure Regulation: The system is evacuated to the desired pressure (e.g., 10 Torr) using a vacuum pump, and the pressure is monitored with a manometer.
-
Heating: The distillation flask is heated gently.[8]
-
Data Recording: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature reading on the thermometer during distillation.[6][7] The corresponding pressure must also be recorded.[6]
Solubility Determination
The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of 4-Fluoro-2-methoxybenzoic acid is added to a known volume of the solvent (e.g., water) in a flask.[9]
-
Agitation: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]
-
Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.[3]
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique. For a sparingly soluble substance, this might involve gravimetric analysis (evaporating a known volume of the filtrate to dryness and weighing the residue) or a spectroscopic method.[3][10]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the solubility of a sparingly soluble solid compound, such as 4-Fluoro-2-methoxybenzoic acid, in water.
Caption: Workflow for determining the solubility of a solid.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmajournal.net [pharmajournal.net]


